molecular formula C9H13NO2S B044650 1-Amino-2-(isopropylsulphonyl)benzene CAS No. 76697-50-2

1-Amino-2-(isopropylsulphonyl)benzene

Cat. No.: B044650
CAS No.: 76697-50-2
M. Wt: 199.27 g/mol
InChI Key: GMLAMRMKROYXNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-(isopropylsulphonyl)benzene can be synthesized through several synthetic routes. One common method involves the sulfonation of 2-nitroaniline followed by reduction. The process typically includes:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and reduction processes. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(isopropylsulphonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-2-(isopropylsulphonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-2-(isopropylsulphonyl)benzene involves its interaction with specific molecular targets. In the context of ALK-5 inhibitors, the compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby preventing the proliferation of cancer cells. The isopropylsulphonyl group enhances the binding affinity and specificity of the compound for the target enzyme.

Comparison with Similar Compounds

  • 2-(Isopropylsulfonyl)aniline
  • 2-(Isopropylsulphonyl)benzenaMine
  • 2-(Propane-2-sulfonyl)aniline

Comparison: 1-Amino-2-(isopropylsulphonyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in electrophilic aromatic substitution reactions and greater efficacy as an intermediate in pharmaceutical synthesis.

Biological Activity

1-Amino-2-(isopropylsulphonyl)benzene, with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol, is an aromatic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This compound serves as a precursor in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, which are significant in anti-tumor drug development.

The compound can be synthesized through a two-step process involving sulfonation and reduction:

  • Sulfonation : 2-Nitroaniline is treated with isopropylsulfonyl chloride in the presence of a base (e.g., pyridine) to form 2-nitro-1-(isopropylsulphonyl)benzene.
  • Reduction : The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Biological Activity Overview

This compound has shown promising biological activities, particularly:

The mechanism by which this compound exerts its effects involves:

  • Binding Interactions : The compound binds to the active site of ALK, inhibiting its activity and thereby preventing cancer cell proliferation.
  • Influence on Cellular Pathways : By inhibiting ALK, it may alter pathways involved in cell growth and survival.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
ALK Inhibition Effective in inhibiting ALK activity (IC₅₀ values vary)
Antitumor Potential Used as an intermediate in developing anti-cancer drugs
Cell Signaling Modulation Potential effects on signaling pathways due to enzyme inhibition

Case Studies

  • Study on ALK Inhibitors :
    • A study evaluated various compounds including this compound for their efficacy against ALK. The results indicated significant inhibition at low concentrations, highlighting its potential as a lead compound for further drug development.
  • In Vitro Assays :
    • Although specific assays for this compound are sparse, related compounds have demonstrated activities such as anti-proliferative effects against various cancer cell lines (e.g., HCT116, MCF7). These findings suggest that this compound could exhibit similar properties due to structural similarities.

Properties

IUPAC Name

2-propan-2-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLAMRMKROYXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505557
Record name 2-(Propane-2-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76697-50-2
Record name 2-(Propane-2-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINO-2-(ISOPROPYLSULPHONYL)BENZENE
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